molecular formula C20H15ClF3N3O5S2 B6510198 2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 931339-63-8

2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6510198
CAS No.: 931339-63-8
M. Wt: 533.9 g/mol
InChI Key: BRQFDBXSOXQNIZ-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a sulfonyl group (3-chloro-4-methoxybenzenesulfonyl) at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 2-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical for drug-like properties .

Properties

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O5S2/c1-32-15-7-6-11(8-13(15)21)34(30,31)16-9-25-19(27-18(16)29)33-10-17(28)26-14-5-3-2-4-12(14)20(22,23)24/h2-9H,10H2,1H3,(H,26,28)(H,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQFDBXSOXQNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide , also known by its ChemDiv ID C716-0639, is a synthetic molecule that exhibits potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H15_{15}ClF3_{3}N3_{3}O5_{5}S2_{2}
  • IUPAC Name : this compound
  • SMILES Notation : COc(ccc(S(C(C(N1)=O)=CN=C1SCC(Nc1cc(C(F)(F)F)ccc1)=O)(=O)=O)c1)c1Cl

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features have demonstrated significant antimicrobial activity. For instance, thienopyrimidinone derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as mycobacterial strains. The presence of a sulfonamide moiety has been linked to enhanced antibacterial properties, suggesting that the compound may exhibit similar effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)Reference
Compound AE. coli10
Compound BS. aureus5
Compound CM. tuberculosis15

Anticancer Activity

The compound's structural similarity to known MDM2 inhibitors suggests potential anticancer activity. MDM2 is a key regulator of the p53 tumor suppressor pathway, and inhibition of MDM2 can lead to reactivation of p53, promoting apoptosis in cancer cells.

Case Study: MDM2 Inhibition
A study explored various derivatives for their ability to inhibit MDM2 with notable results:

  • Ki values were measured for several compounds, showing high binding affinity.
  • In vitro studies indicated that compounds with similar scaffolds to C716-0639 could reduce cell viability in cancer cell lines significantly.

Table 2: Inhibition Potency Against MDM2

Compound NameKi (nM)Cell Line TestedIC50 (µM)
Compound D2.9SJSA-10.5
Compound E4.5HCT1160.8
C716-0639TBDTBDTBD

The proposed mechanism of action for C716-0639 involves:

  • Binding to MDM2 , disrupting its interaction with p53.
  • Induction of Apoptosis in cancer cells through the reactivation of p53 pathways.
  • Antimicrobial Effects through inhibition of bacterial protein synthesis or cell wall synthesis mechanisms.

Toxicity Assessment

Toxicity studies are critical for evaluating the safety profile of any new compound. Preliminary data on related compounds suggest low toxicity at therapeutic concentrations, with minimal hemolytic activity observed.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features of Analogs

The following compounds share structural motifs with the target molecule:

Compound A :
  • Name : 2-((5-((3-Chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
  • Key Differences: N-Substituent: Cyclohexenyl ethyl group instead of trifluoromethylphenyl. Pyrimidinone Position: 6-oxo (identical to the target compound).
Compound B :
  • Name : N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide
  • Key Differences: Core Substitution: Methylthio group at position 2 of the pyrimidinone. Sulfonyl Group Absent: Lacks the 3-chloro-4-methoxybenzenesulfonyl substituent.
  • Implications : The absence of a sulfonyl group may reduce interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases) .
Compound C :
  • Name : S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide
  • Key Differences: Pyrimidinone Oxidation State: 4,6-dioxo vs. 6-oxo. Additional Substituents: Hydroxyphenyl and sulfamoyl groups.
  • Implications : The 4-hydroxyphenyl group may confer antioxidant or metal-chelating properties, while the sulfamoyl group could enhance antibacterial activity .

Comparative Bioactivity and Pharmacokinetics

Parameter Target Compound Compound A Compound B Compound C
Core Structure 6-oxo-1,6-dihydropyrimidin-2-yl 6-oxo-1,6-dihydropyrimidin-2-yl 6-oxo-1,6-dihydropyrimidin-4-yl 4,6-dioxo-tetrahydropyrimidin-2-yl
Sulfonyl Group 3-Chloro-4-methoxybenzene 3-Chloro-4-methoxybenzene Absent Sulfamoylphenyl
Acetamide Substituent 2-(Trifluoromethyl)phenyl Cyclohexenyl ethyl Phenyl 4-Hydroxyphenyl ethyl
Theoretical LogP ~3.5 (high lipophilicity) ~3.0 ~2.8 ~2.2 (polar due to -OH)
Putative Targets Sulfonamide-binding enzymes Unknown Thiol-dependent proteases Antioxidant enzymes
Key Observations:

Target Specificity : The 3-chloro-4-methoxybenzenesulfonyl group likely directs activity toward sulfonamide-sensitive targets (e.g., cyclooxygenases or carbonic anhydrases), whereas Compound C’s sulfamoyl group may favor antibacterial targets.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Compound A (e.g., coupling sulfonyl chlorides with pyrimidinone intermediates) but requires specialized handling of the trifluoromethylphenyl moiety .
  • Biological Relevance : While direct bioactivity data for the target compound are unavailable, structural analogs with sulfonamide groups (e.g., Compound C) show efficacy in enzyme inhibition and antimicrobial contexts, suggesting parallel applications .

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